molecular formula C8H5Cl2NO3 B14392569 1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one CAS No. 88135-24-4

1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one

Cat. No.: B14392569
CAS No.: 88135-24-4
M. Wt: 234.03 g/mol
InChI Key: QTFYPQJGTDGGCV-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms and one nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the nitration of 2,6-dichloroacetophenone. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 1-(2,6-Dichloro-4-aminophenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2,6-Dichloro-4-nitrophenyl)acetic acid.

Scientific Research Applications

1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one depends on its chemical interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine atoms may also participate in electrophilic interactions with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroacetophenone: Similar structure but lacks the nitro group.

    2,6-Dichloroacetophenone: Similar structure but lacks the nitro group.

    2,6-Dichloro-4-nitrophenol: Similar substitution pattern but different functional group (phenol instead of ethanone).

Uniqueness

1-(2,6-Dichloro-4-nitrophenyl)ethan-1-one is unique due to the presence of both chlorine and nitro substituents on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

88135-24-4

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

IUPAC Name

1-(2,6-dichloro-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)8-6(9)2-5(11(13)14)3-7(8)10/h2-3H,1H3

InChI Key

QTFYPQJGTDGGCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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